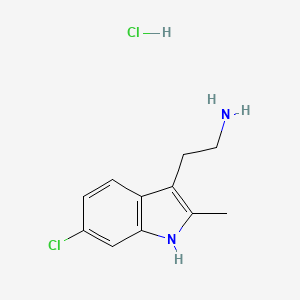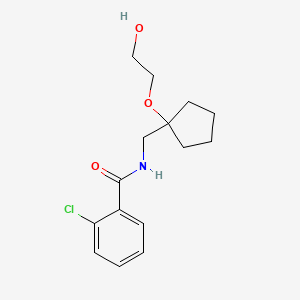
N-(4-bromo-3-methylphenyl)-3-methylbut-2-enamide
Vue d'ensemble
Description
N-(4-bromo-3-methylphenyl)-3-methylbut-2-enamide, also known as BMMB, is a synthetic compound that has been used in a variety of scientific research applications. BMMB is a derivative of the natural compound 4-bromo-3-methylphenylacetamide and is classified as a brominated phenylacetamide. BMMB has been found to have many biochemical and physiological effects, and has been studied extensively in laboratory experiments.
Applications De Recherche Scientifique
Anticonvulsant Properties
Research studies have demonstrated the potential of compounds related to N-(4-bromo-3-methylphenyl)-3-methylbut-2-enamide in the development of anticonvulsant drugs. For instance, a study on the anticonvulsant enaminone E139 showed that it suppresses epileptiform activity in rat hippocampal slices, suggesting its utility in treating seizure disorders (Ananthalakshmi et al., 2007). Another study highlighted the concentration-dependent effects of methyl 4-(4′-bromophenyl)aminocyclohex-3-en-6-methyl-2-oxo-1-oate on neuronal excitability in vitro, indicating its direct influence on action potential firing and suggesting therapeutic implications for enaminones as anticonvulsants (Ananthalakshmi, Edafiogho, & Kombian, 2006).
Structural Analysis
X-ray crystallography and theoretical studies have been conducted to establish the structure of related compounds and their energetically preferred conformations, contributing to a deeper understanding of their biological activity. For example, the structure of methyl 4-(4′-bromophenyl)amino-6-methyl-2-oxocyclohex-3-en-1-oate (E139) was determined to be crucial for its anticonvulsant properties, providing insights into the design of new anticonvulsant agents (Edafiogho, Denny, Schwalbe, & Lowe, 2003).
Synthetic Applications
Compounds with structural similarities to N-(4-bromo-3-methylphenyl)-3-methylbut-2-enamide have been explored for their synthetic utility in creating novel chemical entities. For example, a study on the copper-catalyzed intermolecular amidation and imidation of unactivated alkanes highlighted the development of methods for functionalizing alkanes to form N-alkyl products, demonstrating the versatility of these reactions in synthetic chemistry (Tran, Li, Driess, & Hartwig, 2014).
Mécanisme D'action
Target of Action
The primary target of N-(4-bromo-3-methylphenyl)-3-methylbut-2-enamide is Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) . PfDHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway of Plasmodium falciparum, the parasite responsible for the most severe form of human malaria. Inhibiting this enzyme deprives the parasite of the essential pyrimidine nucleotides, thus preventing its growth and proliferation .
Propriétés
IUPAC Name |
N-(4-bromo-3-methylphenyl)-3-methylbut-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-8(2)6-12(15)14-10-4-5-11(13)9(3)7-10/h4-7H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWWAOICRNOKOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C=C(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3,5-dimethylisoxazol-4-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2890727.png)

![2,6-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2890732.png)
![8-{4-[(2-Chloro-6-fluorophenyl)methyl]piperazinyl}-3-methyl-7-[(2-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2890733.png)
![(3-Fluoro-4-methylphenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2890734.png)


![N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]azetidine-1-carboxamide](/img/structure/B2890739.png)
![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2890740.png)
![tert-butyl (4aS,7aS)-1-(chlorosulfonyl)-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B2890741.png)
![4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(3-fluorophenyl)isoquinolin-1(2H)-one](/img/structure/B2890742.png)